2-Methyl-1-propylnaphthalene
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Overview
Description
2-Methyl-1-propylnaphthalene is an organic compound with the molecular formula C14H16 It is a derivative of naphthalene, where a methyl group and a propyl group are attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-propylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-propylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-Methyl-1-propylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies on its biological activity and potential as a bioactive molecule.
Medicine: Research on its potential therapeutic properties and drug development.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-propylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, which lacks the methyl and propyl groups.
2-Methylnaphthalene: A derivative with only a methyl group attached.
1-Propylnaphthalene: A derivative with only a propyl group attached.
Uniqueness
2-Methyl-1-propylnaphthalene is unique due to the presence of both a methyl and a propyl group, which can influence its chemical reactivity and physical properties. This dual substitution can lead to distinct applications and behaviors compared to its simpler counterparts .
Properties
CAS No. |
54774-89-9 |
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Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-methyl-1-propylnaphthalene |
InChI |
InChI=1S/C14H16/c1-3-6-13-11(2)9-10-12-7-4-5-8-14(12)13/h4-5,7-10H,3,6H2,1-2H3 |
InChI Key |
BTYYGWOCMUPYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
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